1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
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Overview
Description
1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the nitration of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparison with Similar Compounds
- 1-Nitro-3-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)phenol
- 3-Nitro-4-(trifluoromethyl)aniline
Comparison: 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a nitro group and a sulfanyl group, which can impart distinct chemical reactivity and biological activity compared to similar compounds that lack one or both of these functional groups .
Properties
CAS No. |
61174-09-2 |
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Molecular Formula |
C13H8F3NO2S |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
1-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H |
InChI Key |
ZSFRHYNWZUEQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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